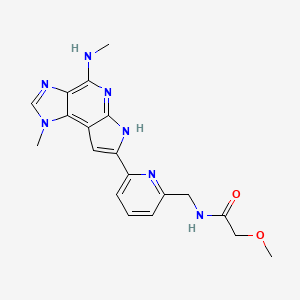
Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-538158 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
Research on crystal structures of acetamide derivatives, such as those described by Galushchinskiy et al. (2017), focuses on understanding the molecular arrangement and bonding characteristics in acetamide compounds, which can have implications in material science and pharmaceuticals (Galushchinskiy et al., 2017).
2. Synthesis and Anti-Inflammatory Activity
The synthesis of acetamide derivatives and their potential anti-inflammatory properties have been explored. For instance, Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
3. Hypoglycemic Activity Studies
Research by Nikaljea et al. (2012) on novel acetamide derivatives demonstrated significant hypoglycemic activity, suggesting potential applications in diabetes treatment (Nikaljea et al., 2012).
4. Radiosynthesis and Imaging Applications
Studies like those by Latli and Casida (1995) have focused on the radiosynthesis of acetamide derivatives for use in imaging, which can be vital in understanding plant physiology and pesticide dynamics (Latli & Casida, 1995).
5. Metabolism and Toxicity Studies
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, contributing to understanding the environmental and health impacts of these compounds (Coleman et al., 2000).
6. Herbicide Detection and Degradation
Zimmerman et al. (2002) developed methods for detecting herbicides and their degradates in natural water, which is crucial for environmental monitoring and pollution control (Zimmerman et al., 2002).
7. Antipsychotic Potential
Research on compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, as studied by Wise et al. (1987), indicates potential antipsychotic applications without typical dopamine receptor interactions (Wise et al., 1987).
8. Anticancer Activity
Karaburun et al. (2018) explored the synthesis of acetamide derivatives and their anticancer activity, highlighting the potential for developing new cancer treatments (Karaburun et al., 2018).
9. Muscarinic Agonist Activity
Pukhalskaya et al. (2010) synthesized N-(silatran-1-ylmethyl)acetamides, showing muscarinic agonist activity which could be relevant in neurological research and drug development (Pukhalskaya et al., 2010).
10. Herbicide Efficacy in Agriculture
Studies like those by Simkins et al. (1980) have examined the efficacy of acetamide herbicides in agricultural applications, providing insights into crop protection strategies (Simkins et al., 1980).
Eigenschaften
CAS-Nummer |
543730-36-5 |
|---|---|
Produktname |
Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy- |
Molekularformel |
C15H16FNO5 |
Molekulargewicht |
309.29 g/mol |
IUPAC-Name |
(2Z)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide |
InChI |
InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3/b12-8- |
InChI-Schlüssel |
JLUPGSPHOGFEOB-WQLSENKSSA-N |
Isomerische SMILES |
CC1(O/C(=C\C(=O)N(CC2=CC=C(C=C2)F)OC)/C(=O)O1)C |
SMILES |
CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C |
Kanonische SMILES |
CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-538158; BMS 538158; BMS538158; UNII-12FDL11K9B. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



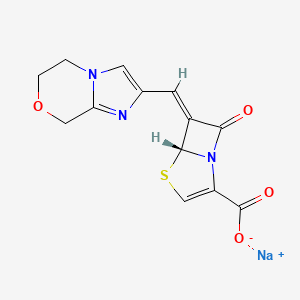
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
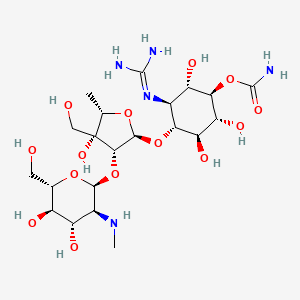


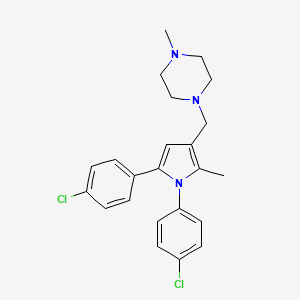
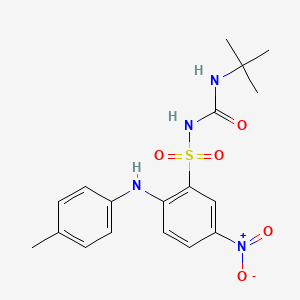
![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
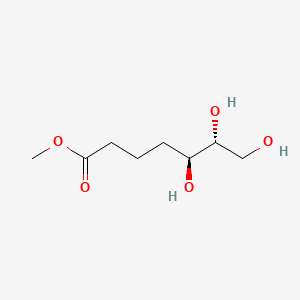
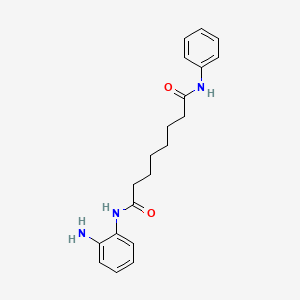
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)

